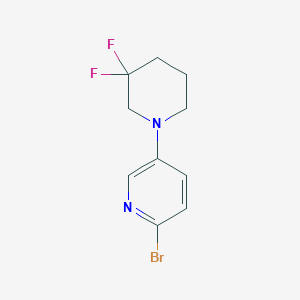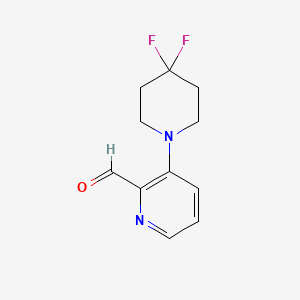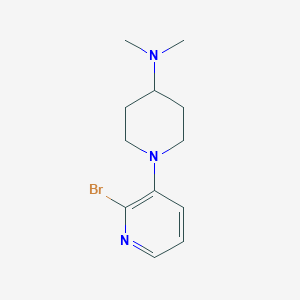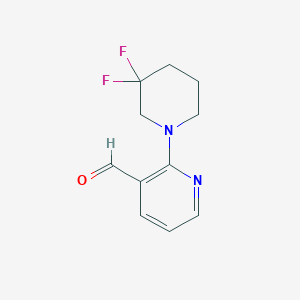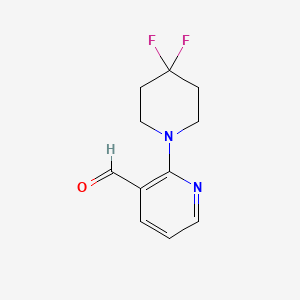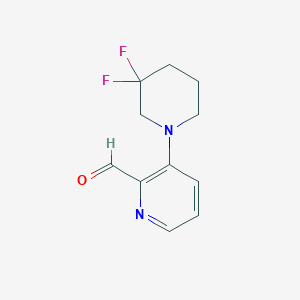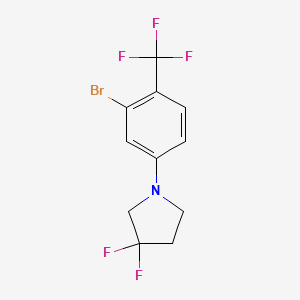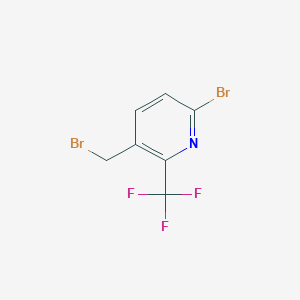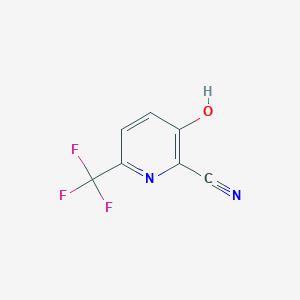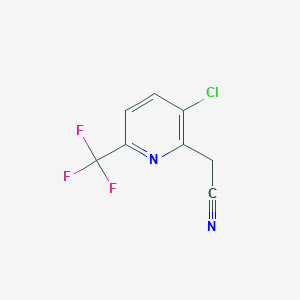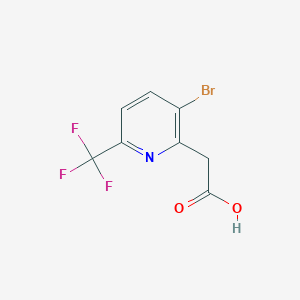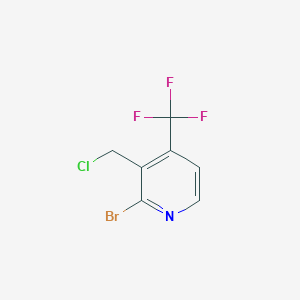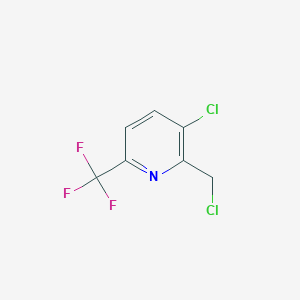
3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine
Overview
Description
3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4Cl2F3N. It is a derivative of pyridine, characterized by the presence of both chloro and trifluoromethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine. This process can be carried out under liquid-phase conditions, where 2-chloro-5-(chloromethyl)pyridine is chlorinated to afford the desired product . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of environmentally friendly practices, such as solvent recycling and waste minimization, is crucial in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in agrochemicals and pharmaceuticals .
Scientific Research Applications
3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is particularly useful in agrochemicals, where the compound can disrupt the metabolic processes of pests. In pharmaceuticals, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of 3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine.
3-Chloro-6-(trifluoromethyl)pyridazine: Another trifluoromethyl-substituted pyridine derivative with similar chemical properties.
2-Chloro-4-(trifluoromethyl)pyridine: Used in similar applications, particularly in agrochemicals.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELCIJMUQSQJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



